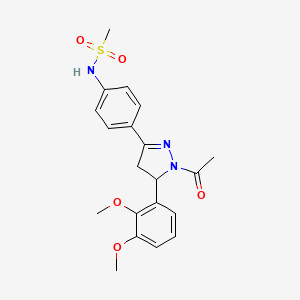
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique molecular structure which consists of a methanesulfonamide group attached to a phenyl ring, which is further bonded to a pyrazole ring substituted with an acetyl and 2,3-dimethoxyphenyl group. The intricate structure lends the compound distinctive chemical properties and reactivities, making it a subject of interest in multiple research fields.
准备方法
Synthetic Routes and Reaction Conditions
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized via a multi-step organic synthesis route. The process generally starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. The phenyl ring with an acetyl group is then introduced through a Friedel-Crafts acylation reaction. Subsequent steps involve the introduction of the methanesulfonamide group under basic conditions, using reagents such as methanesulfonyl chloride and an appropriate base (e.g., triethylamine) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves the optimization of reaction conditions to enhance yield and purity. This might include the use of high-throughput automated reactors, precise temperature control, and the employment of continuous flow chemistry techniques to streamline the production process.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: The presence of the phenyl and pyrazole rings makes the compound susceptible to oxidation reactions, particularly in the methoxy groups and the acetyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the acetyl moiety, potentially converting it into an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize by-products.
Major Products Formed
The oxidation of the compound typically results in the formation of sulfoxide or sulfone derivatives. Reduction reactions may yield alcohols or amines, depending on the specific target. Substitution reactions lead to various derivatives where the methanesulfonamide group is modified with different functional groups.
科学研究应用
The compound finds wide-ranging applications in scientific research, such as:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules due to its reactivity and functional groups.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could be leveraged for therapeutic purposes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities, owing to its structural similarity to certain bioactive compounds.
Industry: Employed in the development of new materials or as a precursor in the manufacture of specialty chemicals.
作用机制
The mechanism by which N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions are facilitated by the various functional groups present, which can form hydrogen bonds, Van der Waals interactions, or ionic bonds with the target molecules.
相似化合物的比较
Compared to other similar compounds, such as N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide, the methanesulfonamide variant exhibits unique properties due to the presence of the methanesulfonamide group. This group can enhance the compound's solubility, reactivity, and potential biological activity. Other similar compounds include:
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamides
Each of these compounds has distinct properties based on their specific functional groups and molecular structures, making them suitable for different applications in research and industry.
There you have it—a deep dive into N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Quite the molecular beast, isn’t it?
属性
IUPAC Name |
N-[4-[2-acetyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)23-18(16-6-5-7-19(27-2)20(16)28-3)12-17(21-23)14-8-10-15(11-9-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXNMHUVOCJBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2449666.png)
![(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449667.png)
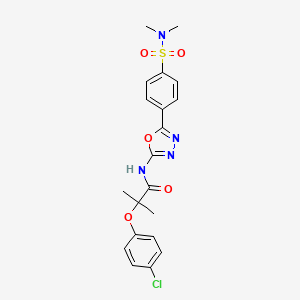
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)
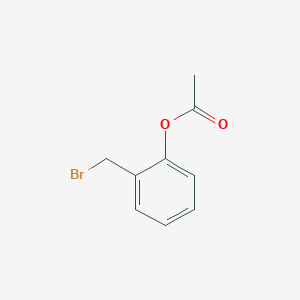
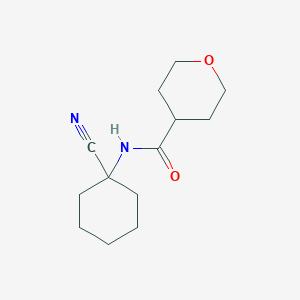
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2449680.png)
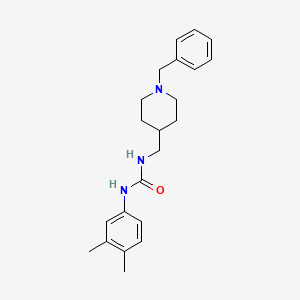
![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
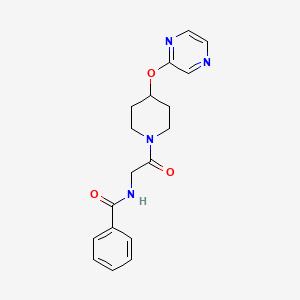
![6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2449688.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
